molecular formula C16H28N4O8 B554018 DOTA CAS No. 60239-18-1

DOTA

Cat. No.: B554018
CAS No.: 60239-18-1
M. Wt: 404.42 g/mol
InChI Key: WDLRUFUQRNWCPK-UHFFFAOYSA-N
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Description

TETRAXETAN, also known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is an organic compound with the formula (CH₂CH₂NCH₂CO₂H)₄. It consists of a central 12-membered tetraaza ring containing four nitrogen atoms. TETRAXETAN is widely used as a complexing agent, particularly for lanthanide ions, due to its ability to form stable and inert complexes under physiological conditions .

Mechanism of Action

Target of Action

DOTA (also known as Tetraxetan) is an organic compound that is primarily used as a complexing agent . It is particularly effective for lanthanide ions . The primary targets of this compound are the somatostatin receptors (SSR) and the prostate cancer marker PSMA . These receptors are found with high density in numerous malignancies, including CNS, breast, lung, and lymphatics .

Mode of Action

This compound envelops metal cations, functioning as an octadentate ligand, binding the metal through four amine and four carboxylate groups . When this compound is linked to peptides, such as Bombesin (BN) peptides, it can be radiolabeled efficiently with 68 Ga . This allows this compound to form stable and inert complexes under physiological conditions , which can be used for imaging and therapy .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a complexing agent. This compound forms stable complexes with di- and trivalent cations . This property allows it to be used in the development of new metal-based imaging and therapeutic agents .

Pharmacokinetics

The pharmacokinetics of this compound-linked peptides have been studied in mice . These radiopeptides exhibited rapid pharmacokinetics in Balb/c mice with excretion mainly through the urinary system . The this compound-coupled peptides showed high metabolic stability in plasma .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its medical applications as contrast agents and in cancer treatments . For example, in MDA-MB-231 tumor-bearing nude mice, the tumor uptake of a this compound-linked peptide was higher than other radiolabeled BN peptides . This resulted in clear visualization of the tumor in PET images .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the geometric tendencies of the metal cation can affect the denticity of the ligand . Furthermore, the synthetic methodology used to prepare this compound can impact its potency and efficiency .

Biochemical Analysis

Biochemical Properties

DOTA (Tetraxetan) is a high-affinity chelating agent for di- and trivalent cations . The four secondary amine groups are modified by replacement of the N-H centers with N-CH2CO2H groups . The resulting aminopolycarboxylic acid, upon ionization of the carboxylic acid groups, forms stable and inert complexes under physiological conditions .

Cellular Effects

The cellular effects of this compound (Tetraxetan) are primarily observed through its use in radiolabeled form in cancer research . For instance, Bombesin (BN) peptides functionalized with this compound chelator have been used for PET imaging of cancer . These peptides show high metabolic stability in plasma .

Molecular Mechanism

The molecular mechanism of this compound (Tetraxetan) is based on its ability to form stable and inert complexes with metal ions . These complexes can be attached to biomolecules such as peptides, which can then be used for imaging or therapeutic purposes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound (Tetraxetan) exhibits high stability . For instance, this compound-coupled peptides radiolabeled with 68Ga showed high metabolic stability in plasma . These radiopeptides exhibited rapid pharmacokinetics in Balb/c mice with excretion mainly through the urinary system .

Dosage Effects in Animal Models

In animal models, the effects of this compound (Tetraxetan) vary with different dosages . For example, in MDA-MB-231 tumor-bearing nude mice, a Bombesin peptide linked to this compound exhibited higher tumor uptake than other radiolabeled Bombesin peptides investigated in the study .

Metabolic Pathways

The metabolic pathways of this compound (Tetraxetan) are primarily related to its role as a chelating agent . It forms stable complexes with metal ions, which can then be attached to biomolecules for various applications .

Transport and Distribution

The transport and distribution of this compound (Tetraxetan) within cells and tissues are largely determined by the biomolecules it is attached to . For instance, this compound-coupled peptides exhibit rapid pharmacokinetics in Balb/c mice with excretion mainly through the urinary system .

Subcellular Localization

The subcellular localization of this compound (Tetraxetan) is also dependent on the biomolecules it is attached to . For example, this compound-coupled peptides used for PET imaging of cancer are designed to target specific receptors on cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: TETRAXETAN is synthesized from the macrocycle known as cyclen. The four secondary amine groups in cyclen are modified by replacing the N-H centers with N-CH₂CO₂H groups. The resulting aminopolycarboxylic acid, upon ionization of the carboxylic acid groups, becomes a high-affinity chelating agent for di- and trivalent cations .

Industrial Production Methods: Industrial production of TETRAXETAN involves the solid-phase synthesis method. This method allows for the efficient and cost-effective preparation of TETRAXETAN-linked peptides for imaging and therapy. The process involves functionalizing peptides with TETRAXETAN chelator prepared from cyclen precursor on solid-phase support .

Chemical Reactions Analysis

Types of Reactions: TETRAXETAN undergoes various types of reactions, including complexation, chelation, and coordination reactions. It forms stable complexes with metal ions, particularly lanthanides, through its four amine and four carboxylate groups .

Common Reagents and Conditions: The common reagents used in the reactions involving TETRAXETAN include metal salts (e.g., lutetium chloride), solvents (e.g., water, ethanol), and buffers (e.g., acetate buffer). The reactions are typically carried out under mild conditions, such as room temperature and neutral pH .

Major Products: The major products formed from the reactions involving TETRAXETAN are metal-chelate complexes. These complexes are highly stable and inert, making them suitable for various applications in medical imaging and therapy .

Scientific Research Applications

TETRAXETAN has a wide range of scientific research applications, including:

Comparison with Similar Compounds

TETRAXETAN is unique due to its high affinity and stability in forming metal-chelate complexes. Similar compounds include:

TETRAXETAN stands out due to its ability to form highly stable complexes under physiological conditions, making it ideal for medical and industrial applications.

Properties

IUPAC Name

2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O8/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLRUFUQRNWCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208984
Record name Tetraxetan
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Molecular Weight

404.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow hygroscopic powder; [Aldrich MSDS]
Record name DOTA acid
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CAS No.

60239-18-1
Record name DOTA
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Record name DOTA acid
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Record name Tetraxetan
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Record name 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid
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Record name TETRAXETAN
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Synthesis routes and methods I

Procedure details

1,4,7,10 tetraazacyclododecane 1,4,7,10 N, N′, N″, N′″ tetraacetic acid
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tetraacetic acid
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Synthesis routes and methods II

Procedure details

Briefly, ammonium acetate, (10 μL for each mCi of 111In) is added to a reaction vial containing 111In-chloride solution. Subsequently, the DOTA-J591 solution (30 mL or 0.24 mg for each mCi of 111In) is added to the reaction vial and the mixture is gently mixed and incubated at 37° C. for 20-30 min. An aliquot of the mixture is tested to determine labeling efficiency using ITLC (SG and 5 mM DTPA, pH 5). If the binding is optimal (>70%), the reaction is stopped by the addition of 10-40 mL of 5 mM DTPA.
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111In chloride
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DOTA-J591
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25 (± 15) mL
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Synthesis routes and methods III

Procedure details

QFP-phage and control insertless phage were amplified to a high titer for labeling with 64Cu radionuclide via the macrocyclic bifunctional chelator 2-(4-isothiocyanato benzyl)-1,4,7,10 tetraazacyclo dodecane-1,4,7,10-tetraacetic acid (p-SCN-Bn-DOTA) (Macrocyclics, Dallas, Tex.). The isothiocyanate functionality of the p-SCN-Bn-DOTA reacts with primary amino groups on the phage coat protein pVIII to produce a covalent attachment of DOTA to the phage surface (Jakubowski et al. (2008) J Anal At Spectrom 23(5):1497-1507). To carry out this functionalization procedure, phage (1×1011 pfu) were re-suspended in 400 μl conjugation buffer (carbonate-bicarbonate buffer, pH=9) and 4 μl p-SCN-Bn-DOTA (100 mM stock) were added. The conjugation reaction was conducted overnight at 35° C. DOTA-phage intermediate was separated from the unreacted DOTA through a 50K microcone filter by centrifugation at 14000 g for 10 minutes. DOTA-phage conjugates were re-suspended in 400 μl 10.1M sodium acetate buffer (pH=5.5) and incubated with 64CuCl2 (2 mCi per reaction, decay corrected) for 50 minutes at 50° C. Unbound 64Cu2+ was removed by ultracentrifugation as described above. 64Cu labeled phage were reconstituted in sterile PBS. Activity was determined using a γ-counter (Packard) immediately before injecting into mice. Complexes of DOTA-phage with cold CuCl2 were prepared to test phage infectivity and target binding upon labeling.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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